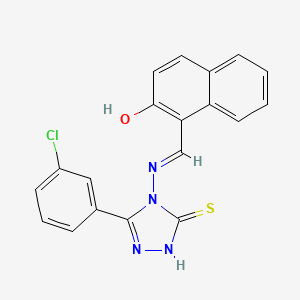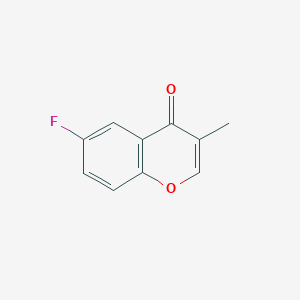![molecular formula C25H26N2O2S3 B12046251 (5E)-5-[(1E)-1-(3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)butan-2-ylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12046251.png)
(5E)-5-[(1E)-1-(3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)butan-2-ylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
化合物 (5E)-5-[(1E)-1-(3-乙基-5-甲氧基-1,3-苯并噻唑-2-亚基)丁-2-亚基]-3-(2-苯乙基)-2-硫代亚基-1,3-噻唑烷-4-酮 是一种复杂的有机分子,在科学和工业的各个领域具有潜在的应用。该化合物具有独特的结构,包括苯并噻唑部分、噻唑烷酮环和苯乙基,使其成为化学研究的有趣课题。
准备方法
合成路线和反应条件
(5E)-5-[(1E)-1-(3-乙基-5-甲氧基-1,3-苯并噻唑-2-亚基)丁-2-亚基]-3-(2-苯乙基)-2-硫代亚基-1,3-噻唑烷-4-酮 的合成通常涉及多个步骤:
苯并噻唑部分的形成: 苯并噻唑环可以通过在酸性条件下,将 2-氨基苯硫酚与适当的醛或酮缩合来合成。
噻唑烷酮环的合成: 噻唑烷酮环是由硫脲衍生物与卤代酮或卤代醛反应形成的。
偶联反应: 最后一步涉及通过一系列缩合反应偶联苯并噻唑和噻唑烷酮中间体,通常由氢氧化钠或碳酸钾等碱促进。
工业生产方法
该化合物的工业生产可能涉及优化反应条件以提高产率和纯度。这可能包括使用高压反应器、连续流系统和先进的纯化技术,例如色谱法和结晶法。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在噻唑烷酮环中的硫原子上,导致形成亚砜或砜。
还原: 还原反应可以在羰基发生,将它们转化为醇。
常用试剂和条件
氧化剂: 过氧化氢、间氯过氧苯甲酸。
还原剂: 硼氢化钠、氢化锂铝。
取代试剂: 卤素、硝化剂、磺化剂。
主要产物
氧化: 亚砜、砜。
还原: 醇衍生物。
取代: 卤代、硝化或磺化苯并噻唑衍生物。
科学研究应用
化学
该化合物用作有机合成中的结构单元,特别是在开发具有潜在生物活性的新型杂环化合物方面。
生物学
在生物学研究中,研究该化合物作为酶抑制剂的潜力,特别是针对参与代谢途径的酶。
医学
该化合物在临床前研究中已显示出作为治疗多种疾病的潜在治疗剂的希望,包括癌症和传染病。
工业
在工业领域,该化合物用于开发具有独特性能的新材料,例如高热稳定性和耐化学降解性。
作用机制
(5E)-5-[(1E)-1-(3-乙基-5-甲氧基-1,3-苯并噻唑-2-亚基)丁-2-亚基]-3-(2-苯乙基)-2-硫代亚基-1,3-噻唑烷-4-酮 的作用机制涉及它与特定分子靶标(如酶和受体)的相互作用。已知苯并噻唑部分与酶活性位点相互作用,抑制其活性。噻唑烷酮环可以与蛋白质中的亲核残基形成共价键,从而导致蛋白质功能的调节。
相似化合物的比较
类似化合物
- (5E)-5-[(1E)-1-(3-乙基-5-甲氧基-1,3-苯并噻唑-2-亚基)丁-2-亚基]-3-(2-苯乙基)-2-硫代-1,3-噻唑烷-4-酮
- (5E)-5-[(1E)-1-(3-乙基-5-甲氧基-1,3-苯并噻唑-2-亚基)丁-2-亚基]-3-(2-苯乙基)-2-氧代-1,3-噻唑烷-4-酮
独特性
(5E)-5-[(1E)-1-(3-乙基-5-甲氧基-1,3-苯并噻唑-2-亚基)丁-2-亚基]-3-(2-苯乙基)-2-硫代亚基-1,3-噻唑烷-4-酮 中苯并噻唑和噻唑烷酮部分的独特组合赋予了其独特的化学和生物学特性,这些特性在类似化合物中没有观察到。这种独特性使其成为研究和工业应用的宝贵化合物。
属性
分子式 |
C25H26N2O2S3 |
|---|---|
分子量 |
482.7 g/mol |
IUPAC 名称 |
(5E)-5-[(1E)-1-(3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)butan-2-ylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H26N2O2S3/c1-4-18(15-22-26(5-2)20-16-19(29-3)11-12-21(20)31-22)23-24(28)27(25(30)32-23)14-13-17-9-7-6-8-10-17/h6-12,15-16H,4-5,13-14H2,1-3H3/b22-15+,23-18+ |
InChI 键 |
DMTAZYDVBCFUBJ-IKLLWGIXSA-N |
手性 SMILES |
CC/C(=C\1/C(=O)N(C(=S)S1)CCC2=CC=CC=C2)/C=C/3\N(C4=C(S3)C=CC(=C4)OC)CC |
规范 SMILES |
CCC(=C1C(=O)N(C(=S)S1)CCC2=CC=CC=C2)C=C3N(C4=C(S3)C=CC(=C4)OC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(5Z)-5-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12046183.png)

![4-Bromobenzaldehyde [1,3-dimethyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B12046201.png)



![4-[(E)-(2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]-2-ethoxyphenyl acetate](/img/structure/B12046224.png)
![2-(ethylamino)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B12046225.png)
![(5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12046230.png)

![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B12046236.png)
![N-(3-chlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12046246.png)
![2-methoxy-4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-chlorobenzoate](/img/structure/B12046253.png)
![N'-[(E)-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene]-2-(3,5-dihydroxy-1,2,4-triazin-6-yl)acetohydrazide](/img/structure/B12046272.png)
